Bis(1-methoxypropan-2-yl) propanedioate
Description
Bis(1-methoxypropan-2-yl) propanedioate is a diester derived from propanedioic acid (malonic acid), where the two hydroxyl groups are replaced by 1-methoxypropan-2-yl ether groups. Its molecular structure consists of a central propanedioate backbone flanked by two methoxy-substituted propyl chains. This compound is likely utilized in organic synthesis, polymer chemistry, or as a solvent due to its ester functional groups, which confer moderate polarity and solubility in organic media.
Properties
CAS No. |
89574-47-0 |
|---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
bis(1-methoxypropan-2-yl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-8(6-14-3)16-10(12)5-11(13)17-9(2)7-15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
DTEVNKMNHCRZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)CC(=O)OC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methoxypropan-2-yl) propanedioate typically involves the esterification of propanedioic acid with 1-methoxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(1-methoxypropan-2-yl) propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Scientific Research Applications
Bis(1-methoxypropan-2-yl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(1-methoxypropan-2-yl) propanedioate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved often include ester hydrolysis, oxidation, and other metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate (CAS 220075-01-4) as a structurally analogous compound . Below is a comparative analysis based on substituent effects and functional group variations:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- The methoxypropyl groups in this compound enhance solubility in polar aprotic solvents (e.g., acetone, THF) due to ether-oxygen lone pairs. In contrast, the fluorinated derivative’s hydrophobicity and chemical inertness make it suitable for water-repellent coatings .
- Fluorinated analogs exhibit superior thermal and chemical resistance but raise environmental concerns due to perfluorinated alkyl substances (PFAS) persistence .
Reactivity :
- Both compounds undergo ester hydrolysis under acidic or basic conditions. However, the fluorinated variant’s electron-withdrawing CF₃ groups may slow hydrolysis kinetics compared to the methoxy-substituted compound.
Synthetic Utility :
- This compound could serve as a malonate equivalent in nucleophilic substitutions or Michael additions. The fluorinated analog’s applications are niche, focusing on fluoropolymer synthesis .
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